2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde
Description
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is a substituted aromatic compound featuring a benzene ring functionalized with a nitro (-NO₂) group at the 5-position, a carbaldehyde (-CHO) group at the 1-position, and a 4-chlorophenylsulfanyl (-S-C₆H₄Cl) moiety at the 2-position.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNZBSLUREFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393266 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-01-5 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the following steps:
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, which can be achieved using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic acid.
Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-aminobenzenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and crystallographic properties of 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde can be inferred by comparing it to related sulfanyl-linked chlorophenyl compounds, such as those described in . Below is a detailed analysis:
Structural Analogues and Substituent Effects
- Compound I: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituents: 4-chlorophenyl, sulfanyl-linked diamino-pyrimidine, acetamide. Key Features: Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif. The pyrimidine and benzene rings are inclined at 42.25° .
- Compound II: N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituents: 3-chlorophenyl, sulfanyl-linked diamino-pyrimidine, acetamide. Key Features: Two independent molecules in the asymmetric unit, with pyrimidine-benzene dihedral angles of 59.70° and 62.18°. Extensive N–H⋯O/Cl and C–H⋯O hydrogen bonds create a 3D network .
- Target Compound: this compound Substituents: 4-chlorophenyl, nitro, carbaldehyde. The absence of pyrimidine may result in less pronounced ring inclination angles compared to Compounds I/II.
Hydrogen Bonding and Crystal Packing
Compound I forms inversion dimers via N–H⋯N bonds, while Compound II exhibits a 3D network through N–H⋯O/Cl interactions . For the target compound:
- The carbaldehyde group could act as a hydrogen-bond acceptor (C=O), competing with nitro groups for interactions.
- The 4-chlorophenylsulfanyl moiety might engage in C–H⋯S or Cl⋯π interactions, as seen in related structures.
Data Table: Key Comparisons
Electronic and Reactivity Differences
- Nitro vs. Pyrimidine/Acetamide : The nitro group enhances electrophilicity, making the target compound more reactive toward nucleophilic attack at the carbaldehyde site.
- Chlorophenyl Orientation : The 4-chlorophenyl group in the target compound (vs. 3-chlorophenyl in Compound II) may lead to distinct packing due to steric and electronic effects.
Notes
Software Tools : Structural refinements for such compounds typically rely on SHELXL and visualization on ORTEP-3 .
Limitations : Direct crystallographic data for the target compound are absent in the provided evidence; comparisons are based on structural analogs.
Further Research : Experimental determination of the target compound’s crystal structure would clarify its hydrogen-bonding motifs and packing behavior.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H8ClN2O2S
- IUPAC Name : 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde
- Molecular Weight : 288.73 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, effective against various bacterial strains.
- Antidiabetic Potential : Similar compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.
- Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in glucose metabolism, thereby aiding in blood sugar regulation.
- Interaction with Cellular Targets : Molecular docking studies have indicated that the compound can form hydrogen bonds and hydrophobic interactions with active site residues of target proteins, enhancing its inhibitory efficacy against specific enzymes .
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
The compound demonstrated significant activity against both strains, suggesting its potential as an antimicrobial agent.
Antidiabetic Activity
In a separate study focusing on antidiabetic properties, the compound was evaluated for its ability to inhibit α-glucosidase and α-amylase:
| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |
|---|---|---|
| This compound | 72% | 65% |
These results indicate that the compound has substantial potential in managing diabetes by inhibiting key enzymes involved in carbohydrate digestion .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the anticancer effects of various nitro-substituted compounds, including this compound. The results showed a dose-dependent reduction in cell viability in cancer cell lines, suggesting potential therapeutic applications in oncology. -
Case Study on Enzyme Interaction :
Molecular docking simulations revealed that the compound binds effectively to the active sites of α-glucosidase and α-amylase, suggesting a well-defined mechanism for its inhibitory action. The binding affinity was significantly higher compared to other known inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Thiol-arene coupling : React 4-chlorothiophenol with 5-nitrobenzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor progress via TLC (silica gel, hexane:EtOAc 7:3).
- Nitration post-functionalization : Sulfanylate 2-chlorobenzaldehyde first, followed by nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-oxidation .
- Key parameters : Temperature (>80°C improves thiol reactivity), solvent polarity (DMF enhances nucleophilicity), and stoichiometric excess of 4-chlorothiophenol (1.2–1.5 eq).
- Data Table :
| Route | Yield (%) | Purity (HPLC) | Key Side Products |
|---|---|---|---|
| Thiol-arene coupling | 72–85 | >98% | Disulfides (<5%) |
| Nitration post-sulfanyl | 60–68 | 95–97% | Nitro-isomers (~8%) |
Q. How is the compound characterized crystallographically, and what intermolecular interactions stabilize its structure?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonds are critical: Intramolecular N–H⋯N/S interactions form S(7) motifs, while intermolecular C–H⋯O bonds create layered structures .
- ORTEP-3 visualization : Analyze dihedral angles between the chlorophenyl and nitrobenzene rings (typically 40–60°), which influence packing efficiency .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic vs. crystallographic data (e.g., nitro-group orientation)?
- Methodology :
- Combined DFT/X-ray analysis : Optimize the molecule’s geometry using Gaussian09 (B3LYP/6-31G*). Compare calculated IR/Raman spectra with experimental data to validate nitro-group positioning.
- Multi-temperature crystallography : Collect data at 100 K and 298 K to assess thermal motion artifacts. SHELXL’s ADPs (anisotropic displacement parameters) can distinguish static disorder from dynamic effects .
Q. What strategies optimize regioselective derivatization of the nitro or sulfanyl groups for drug discovery?
- Methodology :
- Nitro-group reduction : Catalytic hydrogenation (H₂/Pd-C in EtOH) yields the amine, which can be acylated or coupled via Buchwald-Hartwig reactions.
- Sulfanyl-group alkylation : React with α-halo carbonyls (e.g., ethyl bromoacetate) in basic conditions to form thioethers. Monitor selectivity via LC-MS (C18 column, 0.1% formic acid/ACN gradient) .
- Data Table :
| Derivatization Target | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Nitro → Amine | H₂ (1 atm), Pd-C | EtOH, 25°C, 12 h | 88 |
| Sulfanyl → Thioether | Ethyl bromoacetate | K₂CO₃, DMF, 60°C | 75 |
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Methodology :
- Accelerated stability studies : Incubate in PBS (pH 7.4), acetate buffer (pH 5.0), and DMSO at 37°C. Monitor degradation via UPLC-PDA (Waters BEH C18, 1.7 µm, 2.1 × 50 mm).
- Mechanistic insight : The nitro group undergoes hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 5), while the sulfanyl group oxidizes to sulfoxide in PBS (t₁/₂ = 72 h) .
Contradiction Analysis
Q. Conflicting reports on hydrogen-bonding motifs in similar sulfanyl-nitro compounds: How to validate?
- Approach :
- Systematic crystallographic review : Compare data from analogs in CSD (Cambridge Structural Database). For example, in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, R₂²(8) dimers dominate, but solvent inclusion (e.g., DMF) can alter motifs .
- Variable-temperature NMR : Probe dynamic H-bonding in solution. NOESY correlations at 298 K vs. 100 K reveal transient interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
